molecular formula C16H16O4S B5698322 2-[(4-Acetyl-2,5-dimethylfuran-3-yl)methylsulfanyl]benzoic acid

2-[(4-Acetyl-2,5-dimethylfuran-3-yl)methylsulfanyl]benzoic acid

Cat. No.: B5698322
M. Wt: 304.4 g/mol
InChI Key: ISDXDMGJXBSORX-UHFFFAOYSA-N
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Description

2-[(4-Acetyl-2,5-dimethylfuran-3-yl)methylsulfanyl]benzoic acid is an organic compound that features a benzoic acid moiety linked to a furan ring through a sulfanyl (thioether) bridge

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(4-Acetyl-2,5-dimethylfuran-3-yl)methylsulfanyl]benzoic acid typically involves multiple steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and process automation to scale up the production efficiently.

Chemical Reactions Analysis

Types of Reactions

2-[(4-Acetyl-2,5-dimethylfuran-3-yl)methylsulfanyl]benzoic acid can undergo various chemical reactions, including:

    Oxidation: The furan ring and the sulfanyl group can be oxidized under appropriate conditions.

    Reduction: The acetyl group can be reduced to an alcohol.

    Substitution: The benzoic acid moiety can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine or nitric acid under acidic conditions.

Major Products Formed

    Oxidation: Oxidized derivatives of the furan ring and sulfanyl group.

    Reduction: Alcohol derivatives of the acetyl group.

    Substitution: Halogenated or nitrated derivatives of the benzoic acid moiety.

Scientific Research Applications

2-[(4-Acetyl-2,5-dimethylfuran-3-yl)methylsulfanyl]benzoic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-[(4-Acetyl-2,5-dimethylfuran-3-yl)methylsulfanyl]benzoic acid involves its interaction with specific molecular targets. The furan ring and the sulfanyl group can interact with enzymes and receptors, modulating their activity. The benzoic acid moiety can participate in hydrogen bonding and other interactions, influencing the compound’s overall biological activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[(4-Acetyl-2,5-dimethylfuran-3-yl)methylsulfanyl]benzoic acid is unique due to the combination of its structural features, including the furan ring, acetyl group, sulfanyl linkage, and benzoic acid moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

2-[(4-acetyl-2,5-dimethylfuran-3-yl)methylsulfanyl]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16O4S/c1-9(17)15-11(3)20-10(2)13(15)8-21-14-7-5-4-6-12(14)16(18)19/h4-7H,8H2,1-3H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ISDXDMGJXBSORX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=C(O1)C)C(=O)C)CSC2=CC=CC=C2C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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